9H-Carbazol-3,6-diamina

Descripción general

Descripción

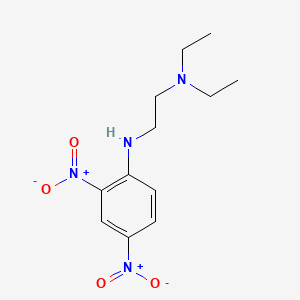

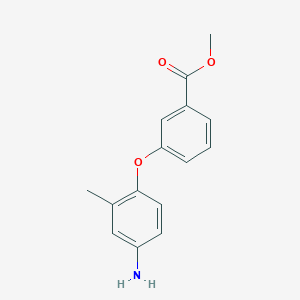

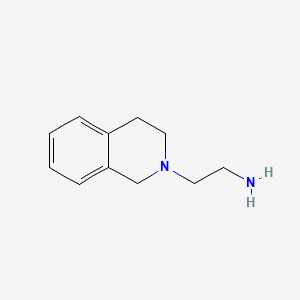

9H-Carbazole-3,6-diamine: is an organic compound with the molecular formula C12H11N3 . It is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound. This compound is known for its unique chemical properties and has been studied for various applications in scientific research and industry.

Aplicaciones Científicas De Investigación

Chemistry:

Conducting Polymers: 9H-Carbazole-3,6-diamine is used in the synthesis of conducting polymers with excellent optoelectronic properties.

Photovoltaics: The compound is utilized in the development of photovoltaic devices due to its high charge carrier mobility.

Biology and Medicine:

Antioxidant Properties: Research has shown that carbazole derivatives possess significant antioxidant properties.

Pharmaceutical Applications: The compound is being investigated for its potential use in drug development due to its unique chemical structure.

Industry:

Mecanismo De Acción

Target of Action

The primary target of 9H-Carbazole-3,6-diamine is Histone Deacetylase (HDAC) . HDACs are key regulators in controlling the acetylation status of histones and are associated with the viability, migration, invasion, proliferation, and apoptosis of malignant tumors .

Mode of Action

9H-Carbazole-3,6-diamine interacts with its target, HDAC, by inhibiting its activity . This inhibition leads to an increase in the acetylation status of histones, which can affect gene expression and result in various cellular changes .

Biochemical Pathways

The inhibition of HDAC by 9H-Carbazole-3,6-diamine affects several biochemical pathways. Notably, it leads to the activation of the p53 signaling pathway . The p53 protein is a tumor suppressor that regulates the cell cycle and acts as a guardian of the genome. When activated, it can lead to cell cycle arrest, senescence, or apoptosis .

Result of Action

The action of 9H-Carbazole-3,6-diamine results in significant molecular and cellular effects. It has been shown to have a strong inhibitory effect on HDAC 1 . This leads to increased cell apoptosis, associated with the upregulation of caspase activities . It also exerts anti-tumor activities by regulating the level of Ac-HH3 and activating the cleaved caspase 3 .

Análisis Bioquímico

Biochemical Properties

9H-Carbazole-3,6-diamine is primarily converted into 9H-carbazol-1-ol and 9H-carbazol-3-ol . These transformations suggest that 9H-Carbazole-3,6-diamine may interact with various enzymes and proteins in biochemical reactions .

Cellular Effects

They can induce apoptosis and senescence in melanoma cells through the activation of p53 . This suggests that 9H-Carbazole-3,6-diamine may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Carbazole derivatives have been shown to reduce oxidative stress, block adrenergic hyperactivation, and prevent damage to pancreatic cells . This suggests that 9H-Carbazole-3,6-diamine may exert its effects at the molecular level through similar mechanisms.

Temporal Effects in Laboratory Settings

Carbazole-based coordination cages, which include 9H-Carbazole-3,6-diamine, have been shown to exhibit excellent thermal stability .

Metabolic Pathways

9H-Carbazole-3,6-diamine is primarily converted into 9H-carbazol-1-ol and 9H-carbazol-3-ol . This suggests that it may be involved in specific metabolic pathways, potentially interacting with enzymes or cofactors.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Electropolymerization: One method involves the electropolymerization of carbazole derivatives.

Chemical Synthesis: Another approach involves the chemical synthesis of 9H-carbazole-3,6-diamine through the reaction of carbazole with suitable reagents under controlled conditions.

Industrial Production Methods: Industrial production of 9H-carbazole-3,6-diamine typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 9H-Carbazole-3,6-diamine can undergo oxidation reactions to form various oxidation products.

Reduction: Reduction reactions can be used to modify the compound’s structure and properties.

Substitution: Substitution reactions, such as halogenation or nitration, can introduce different functional groups into the compound.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS) and nitrating agents like nitric acid are commonly employed.

Major Products Formed:

Oxidation Products: Hydroxylated derivatives of 9H-carbazole-3,6-diamine.

Reduction Products: Reduced forms of the compound with modified functional groups.

Substitution Products: Halogenated or nitrated derivatives of 9H-carbazole-3,6-diamine.

Comparación Con Compuestos Similares

9H-Carbazole: The parent compound of 9H-carbazole-3,6-diamine, known for its basic structural framework.

9H-Fluorene: A structurally related compound with similar aromatic properties.

Dibenzothiophene: Another heterocyclic compound with comparable chemical behavior.

Uniqueness: 9H-Carbazole-3,6-diamine is unique due to its specific substitution pattern at the 3 and 6 positions, which imparts distinct chemical and physical properties. This makes it particularly valuable for applications in advanced materials and electronic devices .

Propiedades

IUPAC Name |

9H-carbazole-3,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1-6,15H,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCZUWQOJQGCZKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C3=C(N2)C=CC(=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60235336 | |

| Record name | 9H-Carbazole-3,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60235336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86-71-5 | |

| Record name | 3,6-Diaminocarbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Carbazole-3,6-diamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-Diaminocarbazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49770 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Carbazole-3,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60235336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9H-carbazole-3,6-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.539 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9H-CARBAZOLE-3,6-DIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UR9L7T736V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Research indicates that 9H-Carbazole-3,6-diamine can intercalate into the base pairs of DNA []. This interaction is supported by findings from absorption spectroscopy, EB-DNA displacement assays, circular dichroism studies, thermal denaturation analyses, and viscosity measurements. Additionally, the compound exhibits electrostatic interactions with the phosphate backbone of the DNA helix. Notably, 9H-Carbazole-3,6-diamine can promote the cleavage of plasmid pBR322 [], suggesting potential applications in DNA manipulation and therapy.

A: 9H-Carbazole-3,6-diamine (also known as 3,6-Diaminocarbazole) has the molecular formula C12H11N3 and a molecular weight of 197.24 g/mol. The structure consists of a carbazole core with amino groups substituted at the 3 and 6 positions. While specific spectroscopic data is not extensively detailed in the provided abstracts, techniques like NMR, IR, and UV-Vis spectroscopy are commonly used for structural characterization of similar compounds [, , ].

A: Polyimides incorporating 9H-Carbazole-3,6-diamine as a building block generally exhibit high thermal stability. For example, a study found that polyimides derived from 9H-Carbazole-3,6-diamine and 4,4‘-(hexafluoroisopropylidene)diphthalic anhydride did not show glass transition temperatures prior to thermal decomposition in air []. This suggests their suitability for high-temperature applications.

A: Yes, 9H-Carbazole-3,6-diamine is a versatile building block for polymers with tailored properties. For instance, it has been incorporated into copolyimides containing tetraphenylporphyrin, leading to enhanced photosensitivity compared to solely doped films []. This highlights the potential for tuning material properties through controlled incorporation of 9H-Carbazole-3,6-diamine.

A: The introduction of specific substituents on the 9H-Carbazole-3,6-diamine core significantly influences its fluorescence properties. For example, attaching N,N'-bis(9,9-dimethylfluoren-2-yl)-9-phenyl groups to the 3,6-diamino positions yielded a compound with a maximum fluorescence peak at 448 nm upon excitation at 380 nm []. This demonstrates the possibility of tuning emission wavelengths through structural modifications.

A: Yes, derivatives of 9H-Carbazole-3,6-diamine, particularly those featuring N,N,N′,N′‐tetraphenyl substitution on the 3,6-diamino positions, have shown promise as electron donors in TADF emitters [, , , ]. These materials demonstrate efficient TADF characteristics, including small singlet-triplet energy gaps and high photoluminescence quantum yields, making them attractive for OLED applications.

A: Studies have explored modifying the electron-donating strength of 9H-Carbazole-3,6-diamine by introducing various substituents. For instance, incorporating dimethoxycarbazole, ditolylamine, or bis(4-methoxyphenyl)amine groups at the 3,6-diamino positions led to a red-shift in emission maxima, demonstrating the tunability of the donor strength [].

A: Yes, researchers have explored 9H-Carbazole-3,6-diamine derivatives as potential HTMs in perovskite solar cells. A study showcased star-shaped carbazole molecules with a 3,6-diaminocarbazole core and various aliphatic side chains as effective HTMs, achieving power conversion efficiencies comparable to devices using spiro-OMeTAD [].

A: Research suggests that incorporating methoxy groups on the diphenylamine moieties of 9H-Carbazole-3,6-diamine-based HTMs positively influences their performance in solid-state DSSCs []. This is attributed to the impact of the methoxy group on the HTM's thermal, electronic, and electrochemical properties, ultimately leading to improved photovoltaic conversion efficiency.

A: While the provided research primarily focuses on synthesis and material properties, it is crucial to consider the environmental impact of 9H-Carbazole-3,6-diamine and its derivatives. Future studies should address aspects such as ecotoxicological effects, biodegradability, and strategies for responsible waste management [, ] to ensure sustainable applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate](/img/structure/B1329204.png)

![[(3R,4R,5S,6S)-4,5,6-triacetyloxyoxan-3-yl] acetate](/img/structure/B1329225.png)